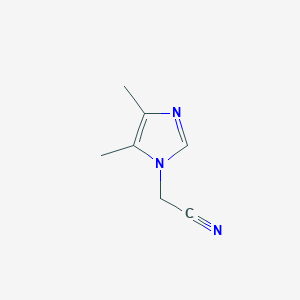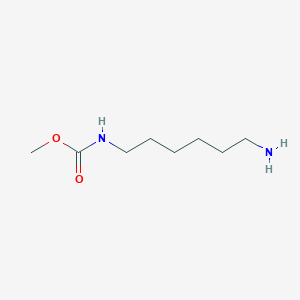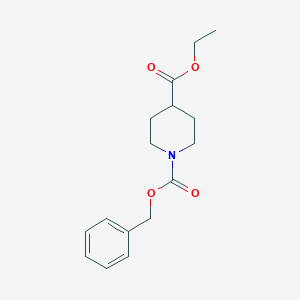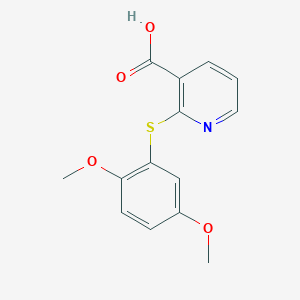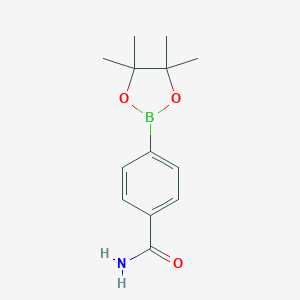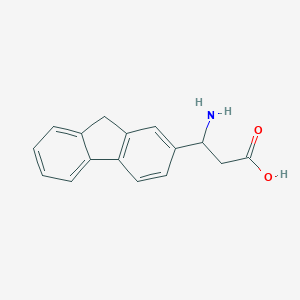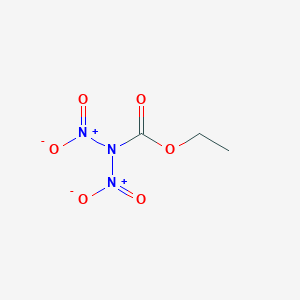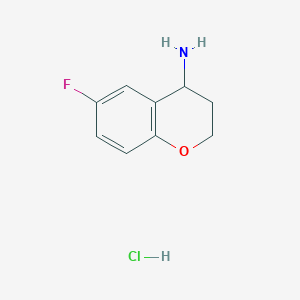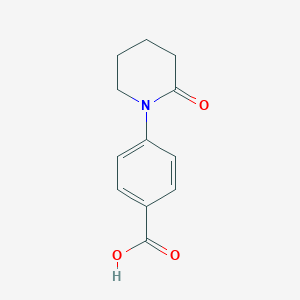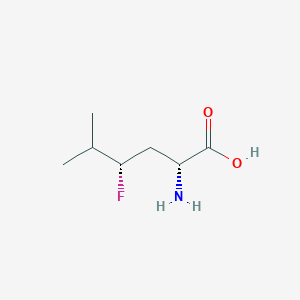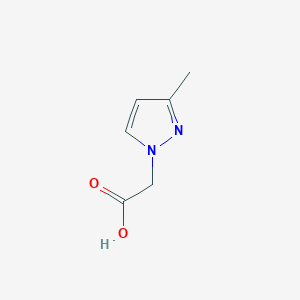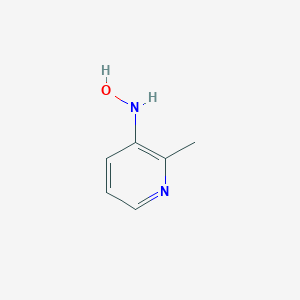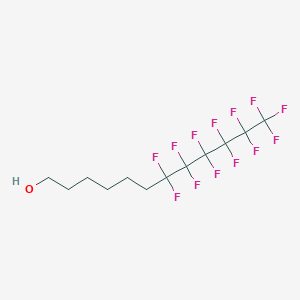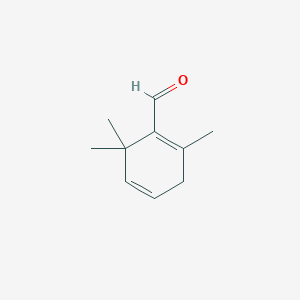
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde
Overview
Description
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde (TMCHDA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TMCHDA is a yellow, oily liquid that is highly reactive and can undergo various chemical reactions. This compound has been used in a wide range of applications, including in the synthesis of other chemicals, as a reagent in organic chemistry, and as a fluorescent probe in biological studies. In
Scientific Research Applications
Nanostructure Studies
- Theoretical studies on the nanostructure of 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (safranal) have been conducted using the PCM model to optimize safranal in various solvents, exploring its stability and vibrational properties in different media (Monajjemi et al., 2010).
Volatile Compound Analysis
- Safranal, a volatile compound of saffron, has been quantitatively evaluated and isolated using microsimultaneous hydro distillation-extraction and ultrasound-assisted extraction, revealing significant quantities in Greek saffron samples (Kanakis et al., 2004).
Photochemical and Acid-Catalyzed Studies
- Investigations into the photochemical and acid-catalyzed rearrangements of derivatives of 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde have contributed to understanding the reaction mechanisms in organic chemistry (Schultz & Antoulinakis, 1996).
Aromatic Components in Saffron
- The compound has been identified as a key aromatic component in saffron, contributing to its distinct aroma, as determined through various extraction and analysis techniques (Tarantilis & Polissiou, 1997).
Synthesis from Benzene
- A method for preparing 1,4-cyclohexadiene, a derivative of 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde, from benzene has been developed, showcasing a specific pathway for synthesizing this compound (Dunogues, Calas, & Ardoin, 1972).
Extraction and Determination Techniques
- Advanced extraction and determination methods, such as cooling-assisted headspace liquid-phase microextraction, have been employed for analyzing safranal in Saffron samples (Ghiasvand, Yazdankhah, & Hajipour, 2016).
Comparative Analysis of Volatile Components
- The volatile components of saffron from different regions of Iran have been compared, with safranal being a common component in all samples, using self-modeling curve resolution techniques (Jalali-Heravi, Parastar, & Ebrahimi-Najafabadi, 2010).
Synthesis of Cyan Dyes
- This compound has been involved in the synthesis of cyan dyes, demonstrating its utility in organic synthetic applications (Davis, Groshens, & Parrish, 2010).
properties
CAS RN |
162376-82-1 |
|---|---|
Product Name |
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4,6-7H,5H2,1-3H3 |
InChI Key |
AXVHXJQWKAFHQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C=CC1)(C)C)C=O |
Canonical SMILES |
CC1=C(C(C=CC1)(C)C)C=O |
synonyms |
1,4-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

